molecular formula C14H12FNO B1444924 4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde CAS No. 1455672-92-0

4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde

Cat. No.: B1444924
CAS No.: 1455672-92-0
M. Wt: 229.25 g/mol
InChI Key: RPRSXOKEXHWHHK-UHFFFAOYSA-N
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Description

4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde ( 1455672-92-0) is a fluorinated aromatic aldehyde derivative of significant interest in organic synthesis and pharmaceutical research . Its key structural features include a benzaldehyde core substituted with a methylamino group and a 3-fluorophenyl moiety, which enhances its reactivity and utility as a versatile synthetic intermediate . The presence of the fluorine atom contributes to electronic modulation, improving selectivity in key reactions such as cross-coupling and condensation processes . This compound is particularly valuable in the development of bioactive molecules and potential drug candidates, serving as a crucial building block for more complex structures . With a molecular formula of C 14 H 12 FNO and a molecular weight of 229.25 g/mol, it is typically supplied with a purity of 95% or higher . This product is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-(3-fluoro-N-methylanilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO/c1-16(14-4-2-3-12(15)9-14)13-7-5-11(10-17)6-8-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRSXOKEXHWHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)C=O)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reaction Between 3-Fluoroaniline and Benzaldehyde

Reaction Description:

  • Reactants: 3-fluoroaniline and benzaldehyde (or substituted benzaldehydes)
  • Catalyst: Acidic catalyst such as hydrochloric acid
  • Solvent: Typically an organic solvent or neat conditions depending on scale
  • Conditions: Controlled temperature and reaction time to favor imine formation and subsequent stabilization

This condensation forms the imine intermediate which, upon reduction or stabilization, yields the target compound 4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde.

Key Features:

  • The fluorine substituent on the aniline ring influences the electronic properties, enhancing the reactivity and stability of the intermediate and final product.
  • Acid catalysis facilitates the formation of the imine linkage by activating the carbonyl group.
  • The reaction can be scaled industrially with optimization to reduce by-products and improve environmental sustainability.

Catalytic N-Methylation and Amination Approaches

Recent research into tandem synthesis and catalytic methods for tertiary amines can be extrapolated to the preparation of related compounds such as this compound. For example, catalytic systems involving bases like caesium carbonate and catalysts under inert atmosphere in methanol at elevated temperatures (around 100 °C) have been shown effective for similar N-methylation and amination reactions.

Typical Procedure:

  • Mix amine (3-fluoroaniline derivative) and aldehyde in methanol.
  • Add catalyst (e.g., iridium complexes) and base (caesium carbonate).
  • Heat under argon atmosphere at 100 °C for 16 hours.
  • Purify product by column chromatography.

This method allows for efficient formation of tertiary amines and could be adapted for the methylamino substitution on the benzaldehyde ring.

Comparative Analysis of Analogous Compounds

The presence of the fluorine atom in the 3-position of the phenyl ring distinguishes this compound from its analogs such as 4-[(3-chlorophenyl)(methyl)amino]benzaldehyde or 4-[(3-bromophenyl)(methyl)amino]benzaldehyde. Fluorine imparts increased lipophilicity and metabolic stability, which is valuable in medicinal chemistry applications.

Compound Name Structural Difference Unique Properties
This compound Fluorine substituent Increased lipophilicity and stability
4-[(3-Chlorophenyl)(methyl)amino]benzaldehyde Chlorine substituent Different electronic effects on reactivity
4-[(3-Bromophenyl)(methyl)amino]benzaldehyde Bromine substituent Increased steric hindrance
4-[(3-Methylphenyl)(methyl)amino]benzaldehyde Methyl substituent Altered lipophilicity and metabolic profile

Purification and Characterization

The crude product from the condensation or catalytic reaction is typically purified by column chromatography using ethyl acetate/hexane mixtures. This step is crucial to isolate the pure this compound and remove side products or unreacted starting materials.

Notes on Reaction Optimization

  • Solvent choice: Methanol is commonly used for catalytic amination reactions due to its polarity and ability to dissolve reactants.
  • Temperature control: Maintaining about 100 °C ensures adequate reaction kinetics without decomposing sensitive intermediates.
  • Catalyst loading: Low catalyst loading (0.2 mol %) is sufficient to drive the reaction efficiently.
  • Base presence: Caesium carbonate or similar bases facilitate deprotonation steps and improve yields.
  • Inert atmosphere: Argon atmosphere prevents oxidation or side reactions.

Summary Table of Preparation Conditions

Parameter Typical Condition Notes
Starting materials 3-Fluoroaniline, benzaldehyde Equimolar amounts
Catalyst Hydrochloric acid or metal catalyst (e.g., Ir complex) Acid catalysis or transition metal catalyst
Base Caesium carbonate (20 mol %) Used in catalytic methods
Solvent Methanol or organic solvents Methanol preferred for catalytic routes
Temperature 25–100 °C Elevated temperature for catalytic method
Reaction time 4–16 hours Depends on method and scale
Purification Column chromatography (EtOAc/hexane) Essential for product isolation
Yield Typically moderate to high (varies by method) Optimization improves yield

Research Findings and Industrial Relevance

  • The fluorinated amino benzaldehyde shows promise in drug development due to its improved pharmacokinetic properties derived from the fluorine atom.
  • Industrial synthesis benefits from the straightforward condensation reaction, which can be scaled with optimized acid catalysis.
  • Catalytic tandem methods offer alternative routes with potential for higher selectivity and milder conditions, though requiring more complex catalyst systems.
  • Purification remains a critical step to ensure compound purity, especially for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-[(3-Fluorophenyl)(methyl)amino]benzoic acid.

    Reduction: 4-[(3-Fluorophenyl)(methyl)amino]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Materials Science: It is utilized in the development of advanced materials, including polymers and organic semiconductors.

    Biological Studies: The compound is used in studies investigating the interactions of fluorinated aromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of 4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through its aldehyde and fluorophenyl groups. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Effects

The compound’s structural analogs differ in substituent groups, fluorine position, and amino group modifications. Key comparisons include:

Compound Molecular Formula Substituent Key Properties Reference
4-[(3-Fluorophenyl)methoxy]benzaldehyde C₁₄H₁₁FO₂ Methoxy group at position 4 Higher lipophilicity due to methoxy; lower reactivity in nucleophilic additions
4-(Ethyl(methyl)amino)benzaldehyde C₁₀H₁₄N₂O Ethyl-methylamino group Increased steric bulk; altered pharmacokinetics in vivo
4-(4-Bromobenzyloxy)benzaldehyde C₁₄H₁₁BrO₂ Bromobenzyloxy group Enhanced halogen bonding potential; higher molecular weight (307.14 g/mol)
4-[(2-Fluorophenyl)cyclopentylamino]benzaldehyde C₁₉H₁₉FN₂O Fluorophenyl-cyclopentylamino Improved binding affinity in receptor-targeted studies due to conformational rigidity

Key Observations :

  • Electronic Effects: The 3-fluorophenyl group in the target compound introduces electron-withdrawing effects, enhancing the aldehyde’s electrophilicity compared to methoxy or alkylamino analogs.

Key Observations :

  • The target compound’s synthesis shares similarities with 4-[(3-fluorophenyl)methoxy]benzaldehyde (e.g., use of benzaldehyde precursors), but methylation of the amino group introduces additional steps, reducing overall yield.
  • Reductive amination routes (e.g., for ethyl-methylamino analogs) offer higher atom economy but require stringent control of reaction conditions.

Key Observations :

  • Fluorine positioning (3- vs. 2- or 4-) significantly impacts receptor binding. The 3-fluoro configuration may enhance blood-brain barrier penetration, as seen in safinamide intermediates.

Physical Properties :

  • Molecular Weight: 243.26 g/mol (calculated for C₁₄H₁₃FNO).
  • Predicted LogP : ~2.1 (higher than methoxy analog: 1.8).
  • Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) due to the aldehyde and amino groups.

Biological Activity

4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde is an organic compound notable for its unique molecular structure, which consists of a benzaldehyde moiety with a 3-fluorophenyl group and a methylamino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development. The presence of fluorine in its structure is believed to enhance metabolic stability and lipophilicity, potentially improving pharmacokinetic properties.

  • Molecular Formula : C13_{13}H12_{12}F1_{1}N1_{1}O1_{1}
  • Molecular Weight : Approximately 241.27 g/mol

Synthesis

The synthesis of this compound typically involves a condensation reaction between 3-fluoroaniline and benzaldehyde, often catalyzed by hydrochloric acid under controlled conditions. This method can be optimized for industrial production to maximize yield and purity while minimizing environmental impact.

The biological activity of this compound is primarily influenced by its ability to interact with various biological targets. Preliminary studies suggest that the compound may affect specific biological pathways or receptors, which is critical for its potential therapeutic applications.

Antitumor Activity

Research indicates that compounds with similar structural features have shown promising antitumor activity. For instance, related fluorinated compounds have demonstrated selective inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival. In vitro studies have shown that certain analogs exhibit IC50_{50} values in the low micromolar range against various cancer cell lines, suggesting potential as anticancer agents .

Comparative Analysis with Analogous Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:

Compound Name Structural Difference Unique Properties
4-[(3-Chlorophenyl)(methyl)amino]benzaldehydeChlorine instead of fluorineDifferent electronic properties affecting reactivity
4-[(3-Bromophenyl)(methyl)amino]benzaldehydeBromine instead of fluorineIncreased steric hindrance, potentially altering interactions
4-[(3-Methylphenyl)(methyl)amino]benzaldehydeMethyl group instead of fluorineAltered lipophilicity and metabolic stability

The presence of the fluorine atom in the compound enhances its lipophilicity and metabolic stability compared to its analogs, making it a candidate for further research in drug development.

Case Studies

  • In Vitro Studies : A study on structurally similar compounds indicated that fluorinated derivatives exhibited improved selectivity and potency against HDAC enzymes. For example, one derivative showed an IC50_{50} value of 95.48 nM against HDAC3, highlighting the importance of fluorination in enhancing biological activity .
  • In Vivo Efficacy : In animal models, compounds with similar structures have demonstrated significant tumor growth inhibition, suggesting that this compound may possess similar therapeutic potential. For instance, an analog was shown to reduce tumor size significantly in xenograft models compared to controls .

Q & A

Q. Key data :

ParameterConditionReference
BaseK₂CO₃ or Cs₂CO₃
Yield optimization12–24 hr reflux

What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are critical?

Basic
Core techniques include:

  • ¹H NMR : Aldehyde proton at δ ~10.0 ppm (singlet); methylamino group at δ 3.0–3.5 ppm (singlet) .
  • ¹⁹F NMR : Distinct signal at δ -110 to -120 ppm for meta-fluorine .
  • IR spectroscopy : C=O stretch at ~1700 cm⁻¹; N-H stretches (if present) at ~3300 cm⁻¹ .
  • Mass spectrometry : Exact mass = 230.23 g/mol (calculated for C₁₄H₁₃FNO); [M+H]⁺ peak at m/z 231.23 .

How do electronic effects of the (3-fluorophenyl)(methyl)amino group influence reactivity in cross-coupling reactions?

Advanced
The meta-fluorine (electron-withdrawing) and methyl (electron-donating) groups create a push-pull effect:

  • Reduced nucleophilicity : Compared to dimethylamino analogs, this lowers efficacy in SN2 reactions .
  • Steric hindrance : Meta-substitution may impede access to catalytic sites in Pd-mediated couplings .
  • Ligand design : The amino group can act as a weak donor, requiring stronger ligands (e.g., XPhos) for Suzuki-Miyaura reactions .

Q. Design considerations :

  • Protect the aldehyde (e.g., as an acetal) to prevent undesired side reactions .
  • Screen bases (e.g., K₃PO₄ vs. NaOtBu) to balance reactivity and stability .

How can researchers resolve contradictions in reported melting points or spectral data?

Advanced
Contradictions often arise from impurities or polymorphic forms. Mitigation strategies:

  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (EtOH/H₂O) .
  • Standardization : Use deuterated solvents with internal standards (e.g., TMS) for NMR .
  • Computational validation : Compare experimental data with DFT-predicted spectra (e.g., Gaussian09 for IR/NMR) .

Example : Discrepancies in ¹³C NMR carbonyl signals (δ 190–192 ppm) may indicate oxidation; verify via HPLC-MS .

What in vitro assays are suitable for evaluating the pharmacological potential of derivatives?

Q. Advanced

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases .
  • Anti-inflammatory activity : ELISA for TNF-α/IL-6 suppression in macrophage models .

Methodological note : Schiff base derivatives of the aldehyde group show enhanced bioactivity; synthesize via condensation with primary amines .

What computational methods predict the stability and conformation of this compound?

Q. Advanced

  • DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict bond angles/energies .
  • Molecular dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) to assess tautomer prevalence .
  • Docking studies : Screen against protein targets (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

Key finding : The meta-fluorine induces a 5–10° twist in the benzaldehyde ring, affecting π-π stacking in crystal structures .

How can synthetic byproducts be identified and minimized?

Q. Advanced

  • LC-MS/MS : Detect intermediates (e.g., over-oxidized aldehydes to carboxylic acids) .
  • Byproduct mitigation : Add radical scavengers (e.g., BHT) during reactions involving light or oxygen .

Case study : Unreacted 3-fluorophenylmethylamine can persist; purify via acid-base extraction (pH 4–5) .

What are the best practices for long-term storage of this compound?

Q. Basic

  • Store under inert gas (N₂/Ar) at -20°C in amber vials .
  • Stabilize with 0.1% BHT to inhibit aldehyde oxidation .
  • Monitor purity biannually via TLC (Rf ~0.5 in hexane/EtOAc 7:3) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde
Reactant of Route 2
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4-[(3-Fluorophenyl)(methyl)amino]benzaldehyde

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